Chemical structure and properties of 2',5'-Difluoroacetophenone oxime
Chemical structure and properties of 2',5'-Difluoroacetophenone oxime
This guide serves as an authoritative technical resource for researchers and drug development professionals focusing on 2',5'-Difluoroacetophenone oxime . It synthesizes chemical properties, synthesis protocols, and medicinal chemistry applications into a cohesive reference.[1]
Chemical Structure, Synthesis, and Medicinal Applications
Executive Summary
2',5'-Difluoroacetophenone oxime (CAS: 149773-87-5) is a fluorinated aromatic intermediate critical in the synthesis of agrochemicals and pharmaceuticals. Its core structure—a phenyl ring substituted with two fluorine atoms and an oxime moiety—imparts unique electronic and steric properties. In drug discovery, it serves as a versatile scaffold for constructing nitrogen-containing heterocycles (e.g., indoles, benzisoxazoles) and primary amines via reduction. This guide details its physicochemical profile, validated synthesis protocols, and reactivity patterns.
Chemical Identity & Structural Analysis[2][3][4][5][6]
Identification Data
| Property | Detail |
| Chemical Name | 2',5'-Difluoroacetophenone oxime |
| CAS Number | 149773-87-5 |
| Molecular Formula | C₈H₇F₂NO |
| Molecular Weight | 171.15 g/mol |
| SMILES | CC(=NO)C1=C(F)C=CC(F)=C1 |
| MDL Number | MFCD22273733 |
Structural Properties & Isomerism
The compound exists as a mixture of geometric isomers (E and Z) around the C=N double bond.[2]
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Fluorine Substitution: The 2,5-difluoro substitution pattern creates a significant dipole moment and alters the electron density of the aromatic ring. The ortho-fluorine (C2) exerts a steric effect that may influence the ratio of E/Z isomers, typically favoring the E-isomer (hydroxyl group anti to the phenyl ring) to minimize steric clash with the ortho-fluorine.
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Electronic Effects: The strong electronegativity of fluorine atoms deactivates the ring toward electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions para to the fluorine atoms.
Synthesis & Production Protocol
Reaction Pathway
The standard synthesis involves the condensation of 2',5'-difluoroacetophenone with hydroxylamine hydrochloride in the presence of a base (sodium acetate or sodium hydroxide).
Figure 1: Condensation pathway for the synthesis of 2',5'-difluoroacetophenone oxime.
Experimental Protocol (Bench Scale)
Objective: Synthesis of 10 g of 2',5'-Difluoroacetophenone oxime.
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Reagent Preparation:
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In a 250 mL round-bottom flask, dissolve Hydroxylamine hydrochloride (1.5 equiv) and Sodium Acetate (2.0 equiv) in water (30 mL).
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Ensure complete dissolution to form a buffered solution.
-
-
Addition:
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Add Ethanol (50 mL) to the aqueous solution.
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Slowly add 2',5'-Difluoroacetophenone (1.0 equiv, ~10 g) dropwise with stirring. The ketone is a liquid (bp 78-80°C @ 12mmHg).[3]
-
-
Reaction:
-
Heat the mixture to reflux (approx. 80°C) for 3 hours. Monitor progress via TLC (eluent: Hexane/EtOAc 4:1) or LC-MS.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove ethanol under reduced pressure (rotary evaporator).[4]
-
The oxime typically precipitates as a white to off-white solid upon cooling and removal of solvent.
-
Extract with Ethyl Acetate (3 x 50 mL) if oil separates. Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
-
Purification:
-
Recrystallize from Hexane/Ethanol or purify via silica gel flash chromatography if high purity (>99%) is required for biological assays.
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Physicochemical Properties[3][4][9][10]
| Property | Value / Description | Source/Note |
| Physical State | Solid (Crystalline powder) | Standard state |
| Melting Point | 115 - 118 °C | [1] |
| Boiling Point | ~245 °C (Predicted) | Decomposition likely |
| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc; Insoluble in Water | Lipophilic nature |
| pKa | ~11.0 (Oxime OH) | Acidic proton |
| LogP | ~2.3 | Predicted |
Applications in Medicinal Chemistry
Synthetic Utility
This oxime is a high-value intermediate for generating pharmacophores:
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Reduction to Primary Amines: Catalytic hydrogenation (H₂/Pd-C) or reduction with LiAlH₄ yields 1-(2,5-difluorophenyl)ethanamine, a chiral amine building block.
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Beckmann Rearrangement: Treatment with acid catalysts (e.g., PCl₅, SOCl₂, or TFA) converts the oxime into the corresponding amide (N-(2,5-difluorophenyl)acetamide), a key step in synthesizing anilines.
Figure 2: Primary reactivity pathways for drug development applications.
Biological Relevance[1][11]
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DPP-4 Inhibitors: 2',5'-Difluoroacetophenone derivatives are documented precursors for pyrazole-based inhibitors of dipeptidyl peptidase-4, used in treating Type 2 diabetes [2].
-
Kinase Inhibitors: The 2,5-difluorophenyl moiety is a common bioisostere in kinase inhibitors, improving metabolic stability by blocking oxidative metabolism at the phenyl ring positions.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signals are diagnostic:
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 11.4 ppm (s, 1H): Oxime hydroxyl proton (-N-OH ). Disappears on D₂O shake.
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δ 7.2 - 7.6 ppm (m, 3H): Aromatic protons. The splitting pattern is complex due to H-F and H-H coupling.
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δ 2.15 ppm (s, 3H): Methyl group (-C(N)=CH₃ ).
-
-
¹⁹F NMR:
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Two distinct signals in the range of -110 to -125 ppm , exhibiting coupling to aromatic protons.
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-
FT-IR:
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3200-3300 cm⁻¹: Broad O-H stretch.
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1620 cm⁻¹: C=N stretching (Oxime).
-
1490-1500 cm⁻¹: Aromatic C=C stretch.
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Safety & Handling (MSDS Summary)
Hazard Classification (GHS):
Handling Protocols:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the oxime back to the ketone.
References
-
Oakwood Chemical. (n.d.). 2',5'-Difluoroacetophenone oxime Safety Data Sheet. Retrieved from
-
ChemicalBook. (2025).[5][7] 2',5'-Difluoroacetophenone Properties and Applications. Retrieved from
-
Sigma-Aldrich.[3] (n.d.). Product Specification: 2',5'-Difluoroacetophenone. Retrieved from
-
National Center for Biotechnology Information. (2025).[10][5][9] PubChem Compound Summary for CID 24856001. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 3. 2',5'-Difluoroacetophenone CAS#: 1979-36-8 [m.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. 2′,5′-二氟苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 10. 2',5'-Difluoroacetophenone oxime [oakwoodchemical.com]
